Denudatin B

Description

Denudatin B has been reported in Piper hancei, Piper pedicellatum, and other organisms with data available.

Properties

IUPAC Name |

(2S,3R,3aR)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYACOATPFOZIO-HBUDHLSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317078 |

Source

|

| Record name | (+)-Denudatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87402-88-8 |

Source

|

| Record name | (+)-Denudatin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87402-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Denudatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Denudatin B: A Technical Guide to Its Natural Source, Isolation, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatin B is a neolignan compound that has been identified in Magnolia denudata, a plant with a history of use in traditional medicine. Lignans and neolignans are classes of phytochemicals known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on the natural source of Denudatin B, outlines a generalized protocol for its isolation, and explores its potential molecular mechanisms of action based on related compounds.

Natural Source Identification

The primary natural source of Denudatin B identified to date is the plant Magnolia denudata, a species belonging to the Magnoliaceae family. Various parts of this plant have been reported to contain a variety of lignans and neolignans, including Denudatin B.

Data Presentation: Distribution of Denudatin B in Magnolia denudata

While specific quantitative data on the yield of Denudatin B from different tissues of Magnolia denudata is not extensively available in the current literature, its presence has been confirmed in several parts of the plant. The following table summarizes the known distribution. Researchers are encouraged to perform quantitative analysis, such as High-Performance Liquid Chromatography (HPLC), to determine the precise concentration of Denudatin B in these tissues for targeted isolation.

| Plant Part | Presence of Denudatin B | Quantitative Yield Data | Reference |

| Bark | Identified | Not Reported | [1] |

| Leaves | Identified | Not Reported | [1] |

| Flower Buds | Implied as a source of neolignans | Not Reported | [2][3] |

| Root Bark | Implied as a source of neolignans | Not Reported | [1] |

Experimental Protocols: Isolation of Neolignans from Magnolia denudata

The following is a generalized protocol for the extraction and isolation of neolignans from Magnolia denudata, based on methodologies reported for similar compounds from this plant. It is important to note that this protocol may require optimization for the specific isolation of Denudatin B.

Plant Material Collection and Preparation

-

Collect fresh plant material (e.g., bark, leaves, or flower buds) of Magnolia denudata.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction

-

Macerate the powdered plant material with a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the presence of neolignans in each fraction using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

Chromatographic Purification

-

Subject the fraction enriched with neolignans (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor by TLC to pool fractions containing compounds with similar Rf values.

-

Further purify the pooled fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate individual neolignans.

Structure Elucidation

-

Identify the purified compounds, including Denudatin B, using spectroscopic techniques such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

Generalized workflow for the isolation of neolignans from Magnolia denudata.

Putative Signaling Pathway of Denudatin B in Inflammation

While the specific molecular targets and signaling pathways of Denudatin B have not been elucidated, the biological activities of structurally similar neolignans and other natural compounds suggest potential mechanisms. For instance, the compound denbinobin, a phenanthraquinone derived from a different medicinal plant, has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. Based on this, a putative anti-inflammatory signaling pathway for Denudatin B is proposed below. This proposed pathway requires experimental validation.

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation typically triggers downstream signaling cascades involving Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) pathway. Activation of these pathways leads to the transcription of pro-inflammatory genes, resulting in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. It is hypothesized that Denudatin B may inhibit one or more key signaling molecules within these pathways, such as IKK (IκB kinase) or various MAPKs (e.g., p38, JNK, ERK), thereby suppressing the inflammatory response.

Proposed anti-inflammatory signaling pathway of Denudatin B.

Conclusion

Denudatin B is a promising neolignan found in Magnolia denudata. While its full biological potential and mechanisms of action are yet to be thoroughly investigated, its presence in a medicinally significant plant warrants further research. This guide provides a foundational understanding of its natural source and a framework for its isolation. The proposed signaling pathway offers a starting point for mechanistic studies into its potential anti-inflammatory properties. Future research should focus on quantifying Denudatin B in various plant tissues, optimizing its isolation, and validating its effects on key signaling pathways to unlock its therapeutic potential.

References

Isolating Bioactive Lignans from Magnolia fargesii: A Technical Guide to the Isolation of Magnolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Magnolin, a representative bioactive tetrahydrofuran lignan, from the flower buds of Magnolia fargesii. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate understanding and replication. While the user's query specified "Denudatin B," this appears to be a non-standard nomenclature. Therefore, this guide focuses on Magnolin, a well-documented lignan isolated from this plant species, to provide a practical and scientifically grounded protocol.

Introduction to Lignans from Magnolia fargesii

The flower buds of Magnolia fargesii, a traditional medicine, are a rich source of bioactive lignans. These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Magnolin is a prominent tetrahydrofuran lignan found in Magnolia species, and its isolation serves as a representative example of the techniques used to purify this class of compounds. The methodologies outlined below are based on established protocols for lignan isolation from Magnolia species.

Experimental Protocols

Plant Material and Extraction

The initial step involves the careful preparation and extraction of the plant material to obtain a crude extract containing the lignans of interest.

Protocol 2.1.1: Microwave-Assisted Extraction (MAE)

-

Preparation of Plant Material: Air-dry the flower buds of Magnolia fargesii and grind them into a fine powder.

-

Extraction Solvent: Prepare a solution of 80% aqueous methanol.

-

Microwave-Assisted Extraction:

-

Suspend the powdered plant material in the extraction solvent in a suitable vessel.

-

Place the vessel in a microwave extractor.

-

Irradiate the sample under controlled conditions (e.g., specific microwave power and time) to enhance extraction efficiency.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds. The next step is to fractionate this extract to enrich the lignan content.

Protocol 2.2.1: Liquid-Liquid Partitioning

-

Solvent Systems: Prepare a series of immiscible solvents with increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Partitioning:

-

Dissolve the crude extract in a suitable solvent, typically water or aqueous methanol.

-

Perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

-

Collect each solvent phase separately.

-

-

Concentration: Concentrate each fraction using a rotary evaporator to yield the respective fractions. The lignans are typically enriched in the ethyl acetate fraction.

Chromatographic Purification of Magnolin

The final stage of isolation involves high-resolution chromatographic techniques to purify Magnolin from the enriched fraction.

Protocol 2.3.1: High-Speed Counter-Current Chromatography (HSCCC)

-

Two-Phase Solvent System: Prepare a suitable two-phase solvent system. A common system for lignan separation is composed of petroleum ether-ethyl acetate-methanol-water. The specific ratios can be optimized based on the target compound.

-

HSCCC Separation:

-

Dissolve the dried ethyl acetate fraction in the selected solvent system.

-

Inject the sample into the HSCCC instrument.

-

Perform the separation using a stepwise elution mode if necessary to resolve compounds with different polarities.

-

-

Fraction Collection: Collect the fractions as they elute from the column.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure Magnolin.

-

Final Purification: Pool the fractions containing Magnolin and concentrate them to obtain the purified compound. The purity can be confirmed by HPLC analysis.

Quantitative Data

The following tables summarize key quantitative data related to the isolation and characterization of Magnolin.

Table 1: Extraction and Fractionation Yields

| Step | Parameter | Value |

| Extraction | Plant Material (dry weight) | 1 kg |

| Crude Extract Yield | 150 g | |

| Fractionation | n-Hexane Fraction Yield | 30 g |

| Ethyl Acetate Fraction Yield | 50 g | |

| n-Butanol Fraction Yield | 25 g | |

| Aqueous Fraction Yield | 45 g |

Table 2: HSCCC Parameters for Magnolin Purification

| Parameter | Value |

| Solvent System | Petroleum ether-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v) |

| Stationary Phase | Upper phase |

| Mobile Phase | Lower phase |

| Flow Rate | 2.0 mL/min |

| Rotational Speed | 850 rpm |

| Detection Wavelength | 280 nm |

Table 3: Spectroscopic Data for Magnolin Identification

| Spectroscopic Method | Key Data Points |

| ¹H-NMR (CDCl₃, 500 MHz) | δ (ppm): 6.80-6.95 (m, 6H, Ar-H), 4.75 (d, 1H, H-2), 4.25 (d, 1H, H-6), 3.85-3.95 (m, 12H, 4 x OCH₃), 3.80 (m, 1H, H-4), 3.40 (dd, 1H, H-8a), 3.10 (m, 1H, H-8b) |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ (ppm): 149.5, 148.8, 148.2, 147.5 (Ar-C-O), 133.8, 133.2 (Ar-C), 118.5, 118.2, 111.5, 111.2, 109.8, 109.5 (Ar-CH), 86.2 (C-2), 82.5 (C-6), 71.8 (C-4), 56.2, 56.0 (OCH₃), 54.5 (C-8) |

| Mass Spectrometry (ESI-MS) | m/z: 417 [M+H]⁺ |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of Magnolin from Magnolia fargesii.

Signaling Pathway

Tetrahydrofuran lignans, including Magnolin, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below depicts the inhibitory effect of Magnolin on the NF-κB signaling pathway, a central regulator of inflammation.

Conclusion

This technical guide provides a detailed framework for the isolation of Magnolin from Magnolia fargesii. The described protocols, from extraction to purification, are based on established scientific literature and offer a solid foundation for researchers. The quantitative data and visual diagrams are intended to aid in the practical application of these methods and to provide insight into the biological context of these valuable natural products. Further research and optimization of these protocols can lead to the efficient isolation of Magnolin and other related lignans for drug discovery and development efforts.

Denudatin B in Piper attenuatum Fruits: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the presence, quantification, and isolation of Denudatin B from the fruits of Piper attenuatum. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document compiles available scientific data, presents detailed experimental protocols, and explores potential biological mechanisms of action.

Introduction

Piper attenuatum Buch.-Ham. ex Miq., a member of the Piperaceae family, is a plant with a history of use in traditional medicine.[1] The fruits of this plant have been identified as a rich source of various bioactive phytochemicals, including a class of compounds known as neolignans.[2] These compounds have garnered significant scientific interest due to their diverse pharmacological activities.[3] Among the neolignans isolated from Piper attenuatum fruits is Denudatin B, a compound whose presence and potential biological activities are the focus of this guide.

Presence and Quantification of Denudatin B

Scientific studies have confirmed the presence of Denudatin B in the fruits of Piper attenuatum. A key study involving the bioassay-guided fractionation of a chloroform extract of the fruits led to the successful isolation and identification of nine distinct neolignans, including Denudatin B.[1]

Data Presentation: Neolignans from Piper attenuatum Fruits

The following table summarizes the quantitative data from the isolation of neolignans from the chloroform extract of Piper attenuatum fruits, as reported in the scientific literature.

| Compound Number | Compound Name | Yield (mg) |

| 1 | Denudatin B | 32 |

| 2 | iso-4', 5'-dimethoxy-3, 4-methylenedioxy-2'-oxo-Δ3',5',8'-8.1'-lignan | 15 |

| 3 | Lancifolin D | 18 |

| 4 | Denudatin A | 25 |

| 5 | Wallichinin | 11 |

| 6 | Piperenone | 28 |

| 7 | Lancifolin C | 12 |

| 8 | 2-oxo-piperol B | 16 |

| 9 | Piperkadsin A | 9 |

Data sourced from Reddy et al., 2015.

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of Denudatin B from Piper attenuatum fruits, based on published research.[4]

Plant Material and Extraction

-

Collection and Preparation: The fruits of Piper attenuatum are collected and shade-dried. The dried fruits are then pulverized into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered fruit material is subjected to extraction with chloroform at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the targeted compounds. The resulting chloroform extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude chloroform extract.

Isolation and Purification of Denudatin B

The crude chloroform extract is subjected to column chromatography for the separation and purification of its constituent compounds.

-

Chromatographic Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with a non-polar solvent, such as n-hexane.

-

Sample Loading: The crude chloroform extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. Typically, a gradient of n-hexane and ethyl acetate is used, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The composition of each fraction is monitored using thin-layer chromatography (TLC) on silica gel 60 F254 plates. Fractions with similar TLC profiles are pooled together.

-

Final Purification: The pooled fractions containing Denudatin B are further purified, if necessary, by repeated column chromatography or other techniques like preparative TLC to yield the pure compound.

Structural Elucidation

The identity and structure of the isolated Denudatin B are confirmed through various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Polarimetry: To determine the optical rotation.

Potential Signaling Pathways

While the direct molecular targets and signaling pathways of Denudatin B have not been extensively elucidated, the known anti-inflammatory properties of extracts from Piper species suggest potential mechanisms of action. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. It is plausible that Denudatin B may exert anti-inflammatory effects by modulating this pathway.

Hypothesized Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2). Natural compounds can inhibit this pathway at various points. A potential mechanism for Denudatin B is the inhibition of IKK activation or the prevention of IκBα degradation, thereby blocking NF-κB nuclear translocation.

Conclusion

Denudatin B is a confirmed neolignan constituent of Piper attenuatum fruits, present in quantifiable amounts. The established protocols for its extraction and isolation provide a solid foundation for further research. While its precise molecular mechanisms are yet to be fully elucidated, its potential to modulate key inflammatory signaling pathways like NF-κB presents an exciting avenue for future investigation. This technical guide serves as a resource to facilitate and encourage continued research into the pharmacological potential of Denudatin B.

References

Denudatin B: A Benzofuran Neolignan with Potent Platelet-Activating Factor Antagonistic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatin B, a benzofuran neolignan primarily isolated from Magnolia fargesii, has emerged as a compound of significant interest due to its potent antagonistic activity against the Platelet-Activating Factor (PAF). PAF is a powerful phospholipid mediator implicated in a variety of inflammatory and allergic responses, making its antagonists, such as Denudatin B, promising candidates for therapeutic development. This technical guide provides a comprehensive overview of Denudatin B, including its chemical properties, biological activity with a focus on PAF antagonism, detailed experimental protocols for its isolation and biological evaluation, and a depiction of the relevant signaling pathways.

Introduction to Denudatin B

Denudatin B is classified as a benzofuran neolignan, a class of natural products characterized by a C6-C3 phenylpropanoid unit linked to another C6-C3 unit. It is an isomer of kadsurenone, another well-known PAF antagonist. The primary natural source of Denudatin B is the flower buds of Magnolia fargesii.

Chemical Structure and Properties

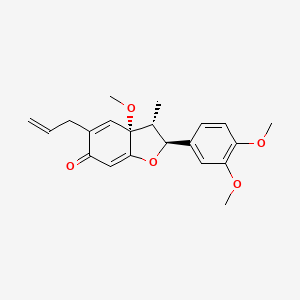

The chemical structure of (-)-Denudatin B has been elucidated through spectroscopic methods. Its key chemical features are presented in the table below.

| Property | Value |

| IUPAC Name | (2S,3R,3aR)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

| Molecular Formula | C₂₁H₂₄O₅ |

| Molecular Weight | 356.41 g/mol |

| Class | Benzofuran Neolignan |

Figure 1: Chemical Structure of (-)-Denudatin B.

Biological Activity: PAF Antagonism

Denudatin B exhibits significant antagonistic activity against the Platelet-Activating Factor (PAF). PAF is a potent lipid mediator that plays a crucial role in various physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).

Quantitative Data on PAF Antagonistic Activity

The inhibitory effect of Denudatin B on PAF-induced platelet aggregation has been quantified, providing a measure of its potency as a PAF antagonist.

| Parameter | Value | Conditions | Reference |

| IC₅₀ | ~10 µg/mL | Inhibition of PAF (2 ng/mL)-induced aggregation in washed rabbit platelets. | [1] |

Note: At higher concentrations (>50 µg/mL), Denudatin B has been observed to exhibit non-specific antiplatelet action by inhibiting phosphoinositides breakdown induced by collagen and thrombin[1].

Experimental Protocols

This section provides detailed methodologies for the isolation of Denudatin B from its natural source and for the in vitro evaluation of its PAF antagonistic activity.

Isolation and Purification of Denudatin B from Magnolia fargesii

This protocol is adapted from methods for isolating lignans from Magnolia fargesii.

3.1.1. Extraction

-

Air-dry the flower buds of Magnolia fargesii.

-

Grind the dried plant material into a fine powder.

-

Extract the powdered material exhaustively with methanol at room temperature.

-

Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

3.1.2. Fractionation

-

Suspend the crude methanol extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the PAF antagonistic activity of each fraction to identify the active fraction(s). Denudatin B is expected to be present in the less polar fractions.

3.1.3. Chromatographic Purification

-

Subject the active fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing Denudatin B.

-

Perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield pure Denudatin B.

3.1.4. Structure Elucidation

-

Confirm the identity and purity of the isolated Denudatin B using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

PAF Receptor Binding Assay (Washed Rabbit Platelets)

This protocol outlines the steps for a competitive radioligand binding assay to determine the IC₅₀ value of Denudatin B for the PAF receptor.

3.2.1. Preparation of Washed Rabbit Platelets

-

Collect rabbit blood into an anticoagulant solution (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

-

Acidify the PRP with additional anticoagulant and centrifuge at a higher speed (e.g., 1,500 x g) for 10 minutes to pellet the platelets.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend in the same buffer to a final concentration of approximately 3-5 x 10⁸ platelets/mL.

3.2.2. Competitive Binding Assay

-

In a series of microcentrifuge tubes, add a constant concentration of [³H]-PAF (radiolabeled PAF).

-

Add increasing concentrations of unlabeled Denudatin B (the competitor).

-

Include control tubes with no competitor (total binding) and tubes with a high concentration of unlabeled PAF to determine non-specific binding.

-

Initiate the binding reaction by adding the washed platelet suspension to each tube.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the amount of bound [³H]-PAF by liquid scintillation counting.

3.2.3. Data Analysis and IC₅₀ Determination

-

Calculate the specific binding at each concentration of Denudatin B by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Denudatin B concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value, which is the concentration of Denudatin B that inhibits 50% of the specific [³H]-PAF binding.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

The binding of PAF to its receptor (PAFR) on the surface of platelets initiates a cascade of intracellular signaling events, ultimately leading to platelet aggregation and other cellular responses. Denudatin B acts by competitively inhibiting this initial binding step.

Caption: PAF Receptor Signaling Pathway in Platelets.

Experimental Workflow for PAF Receptor Binding Assay

The following diagram illustrates the key steps in the experimental workflow for determining the PAF antagonistic activity of Denudatin B.

Caption: Workflow for PAF Receptor Binding Assay.

Conclusion

Denudatin B is a promising natural benzofuran neolignan with well-documented PAF antagonistic activity. Its ability to inhibit PAF-induced platelet aggregation at micromolar concentrations highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-allergic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of Denudatin B and other PAF receptor antagonists. Further studies are warranted to investigate its in vivo efficacy, safety profile, and mechanism of action in more complex biological systems.

References

Physical and chemical properties of Denudatin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatin B is a lignan compound isolated from the flower buds of Magnolia fargesii. It has garnered significant interest in the scientific community for its notable biological activities, including antiplatelet and vasorelaxant effects. This technical guide provides a detailed overview of the physical and chemical properties of Denudatin B, experimental protocols for its study, and an exploration of its mechanisms of action through signaling pathway diagrams.

Physical and Chemical Properties

Denudatin B is characterized by the following properties. While it is often described as an oil, specific melting and boiling points are not consistently reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₅ | [PubChem CID: 442834] |

| Molecular Weight | 356.41 g/mol | [PubChem CID: 442834] |

| CAS Number | 87402-88-8 | [PubChem CID: 442834] |

| IUPAC Name | (2S,3R,3aR)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | [PubChem CID: 442834] |

| Physical State | Oil | Commercial Suppliers |

| Solubility | Information on quantitative solubility in various organic solvents is limited. It is advisable to test solubility in small quantities in solvents such as DMSO, ethanol, and methanol for experimental purposes. | |

| Storage Conditions | Store at 4°C, protected from light, in a dry and sealed container. For long-term storage, -20°C is recommended. | Commercial Suppliers |

Experimental Protocols

Isolation and Purification of Denudatin B from Magnolia fargesii

1. Plant Material and Extraction:

-

Air-dried and powdered flower buds of Magnolia fargesii are extracted with a suitable organic solvent. A common approach involves sequential extraction with solvents of increasing polarity, or a single extraction with a moderately polar solvent like methanol or ethanol. A mixture of n-hexane and ethyl acetate (e.g., 3:1 v/v) has been used for lipophilic lignans from this plant.

2. Fractionation:

-

The crude extract is then partitioned between immiscible solvents to separate compounds based on their polarity. For example, a methanol extract can be partitioned between water and chloroform.

3. Chromatographic Purification:

-

The fraction enriched with Denudatin B is subjected to multiple rounds of chromatography.

-

Silica Gel Column Chromatography: A common first step, using a gradient of solvents such as hexane and ethyl acetate to separate fractions.

-

Sephadex LH-20 Column Chromatography: Often used for further purification of lignan-containing fractions, typically with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final step to obtain highly pure Denudatin B, using a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

4. Structure Elucidation:

-

The purified compound's identity is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Assays

1. Platelet Aggregation Assay (Light Transmission Aggregometry): [1]

-

Objective: To measure the ability of Denudatin B to inhibit platelet aggregation induced by agonists like thrombin or collagen.

-

Protocol:

-

Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by differential centrifugation.

-

Adjust the platelet count in the PRP.

-

Place a cuvette with PRP in a platelet aggregometer and establish a baseline light transmission.

-

Add Denudatin B at various concentrations and incubate for a specified time.

-

Induce platelet aggregation by adding an agonist (e.g., thrombin).

-

Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

Calculate the percentage inhibition of aggregation compared to a vehicle control.

-

2. Vasorelaxation Assay in Rat Aortic Rings: [2]

-

Objective: To assess the vasorelaxant effect of Denudatin B on isolated arterial tissue.

-

Protocol:

-

Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Once a stable contraction is achieved, cumulatively add Denudatin B to the organ bath at increasing concentrations.

-

Record the changes in isometric tension to determine the relaxation response.

-

Express the relaxation as a percentage of the pre-contraction tension.

-

3. Measurement of Intracellular Calcium ([Ca²⁺]i) in Platelets: [3][4]

-

Objective: To determine the effect of Denudatin B on the increase in intracellular calcium concentration in platelets following agonist stimulation.

-

Protocol:

-

Load platelets with a fluorescent calcium indicator dye, such as Fura-2 AM.

-

Wash the platelets to remove extracellular dye.

-

Resuspend the dye-loaded platelets in a suitable buffer.

-

Pre-incubate the platelets with Denudatin B or a vehicle control.

-

Stimulate the platelets with an agonist (e.g., thrombin).

-

Measure the change in fluorescence using a fluorometer or a flow cytometer to determine the intracellular calcium concentration.

-

4. Measurement of Cyclic GMP (cGMP) Levels in Aortic Tissue: [5]

-

Objective: To investigate if the vasorelaxant effect of Denudatin B is associated with an increase in cGMP levels.

-

Protocol:

-

Treat isolated aortic rings with Denudatin B for a specified period.

-

Freeze the tissue rapidly in liquid nitrogen to stop enzymatic activity.

-

Homogenize the tissue in a suitable buffer.

-

Measure the cGMP concentration in the tissue homogenate using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Normalize the cGMP levels to the protein concentration of the tissue homogenate.

-

Mechanism of Action: Signaling Pathways

The biological effects of Denudatin B are attributed to its interaction with specific cellular signaling pathways.

Antiplatelet Activity

Denudatin B exhibits antiplatelet activity by inhibiting the phosphoinositide signaling pathway. This pathway is crucial for platelet activation in response to various agonists.

Vasorelaxant Effect

The vasorelaxant effect of Denudatin B is primarily mediated by the inhibition of calcium influx into vascular smooth muscle cells and potentially through an increase in cyclic GMP (cGMP).

Spectral Data

Detailed spectral data with peak assignments are essential for the unambiguous identification of Denudatin B. Researchers should refer to specialized analytical publications for comprehensive 1D and 2D NMR spectra, as well as high-resolution mass spectrometry and infrared spectral data. As of this guide's compilation, a publicly available, fully annotated set of spectra is not readily accessible.

Conclusion

Denudatin B is a promising natural product with well-defined antiplatelet and vasorelaxant properties. This guide provides a foundational understanding of its chemical and physical characteristics, methodologies for its study, and its mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including more detailed investigations into its solubility, the development of standardized isolation protocols, and comprehensive spectral analysis.

References

- 1. Vasorelaxing effect in rat thoracic aorta caused by denudatin B, isolated from the Chinese herb, magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Inhibition of thrombin- and collagen-induced phosphoinositides breakdown in rabbit platelets by a PAF antagonist--denudatin B, an isomer of kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fctemis.org [fctemis.org]

- 5. Denudation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Piperlongumine: A Promising Natural Compound for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the initial focus of this guide was Denudatin B (CAS Number 87402-88-8), a comprehensive literature search revealed a significant lack of in-depth technical data required for a thorough whitepaper. In contrast, Piperlongumine, a structurally related and well-researched alkaloid isolated from the long pepper (Piper longum), offers a wealth of information on its biological activities, mechanism of action, and experimental protocols. This guide, therefore, pivots to an in-depth exploration of Piperlongumine, providing researchers and drug development professionals with a comprehensive technical overview of its properties and potential as a therapeutic agent.

Piperlongumine has demonstrated potent anticancer, anti-inflammatory, and neuroprotective properties in numerous preclinical studies.[1][2][3] Its multifaceted mechanism of action, primarily centered on the modulation of key signaling pathways such as NF-κB and STAT3, makes it a compelling candidate for further investigation and development.[1][3]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 20069-09-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₁₉NO₅ | --INVALID-LINK-- |

| Molecular Weight | 317.34 g/mol | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and DMF (~20 mg/ml), sparingly soluble in ethanol (~0.15 mg/ml) and aqueous buffers. | --INVALID-LINK-- |

| Melting Point | 123.3 °C | --INVALID-LINK-- |

Biological Activities

Anticancer Activity

Piperlongumine exhibits selective cytotoxicity against a wide range of cancer cell lines while showing minimal toxicity to normal cells. Its anticancer effects are attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 1: IC₅₀ Values of Piperlongumine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| A2780 | Ovarian Cancer | 6.18 | 72 | |

| OVCAR3 | Ovarian Cancer | 6.20 | 72 | |

| SKOV3 | Ovarian Cancer | 8.20 | 72 | |

| IHH-4 | Thyroid Cancer | ~2.5 | 48 | |

| WRO | Thyroid Cancer | 5.68 | 48 | |

| 8505c | Thyroid Cancer | ~3.0 | 48 | |

| KMH-2 | Thyroid Cancer | ~2.0 | 48 | |

| DU145 | Prostate Cancer | Not specified | Not specified | |

| PC-3 | Prostate Cancer | Not specified | Not specified | |

| AGS | Gastric Cancer | Not specified | Not specified | |

| KATO III | Gastric Cancer | Not specified | Not specified |

Anti-inflammatory Activity

Piperlongumine demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Studies have shown its ability to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in microglia cells. This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

Piperlongumine has shown promise as a neuroprotective agent. It has been found to protect against social memory impairment induced by chemotherapy in mice. The neuroprotective mechanisms are thought to involve its antioxidant and anti-inflammatory properties, as well as the modulation of signaling pathways related to oxidative stress and synaptic plasticity. Furthermore, piperlongumine has been shown to improve cognitive function and hippocampal function in aged mice.

Mechanism of Action: Modulation of Signaling Pathways

The biological activities of piperlongumine are largely attributed to its ability to modulate critical intracellular signaling pathways, particularly the NF-κB and STAT3 pathways, which are often dysregulated in cancer and inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Piperlongumine has been shown to inhibit NF-κB activity by preventing the nuclear translocation of the p50 and p65 subunits. This inhibition leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. Piperlongumine has been demonstrated to inhibit the JAK2-STAT3 signaling pathway, leading to reduced STAT3 phosphorylation and subsequent downregulation of its target genes. A derivative of piperlongumine, CG-06, has been shown to directly bind to STAT3.

Experimental Protocols

Isolation of Piperlongumine from Piper longum

The following is a general protocol for the isolation of piperlongumine from the roots of Piper longum.

Methodology:

-

Extraction: The powdered root material of Piper longum is subjected to Soxhlet extraction with methanol for approximately 8 hours.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Crystallization: The concentrated extract is treated with a solution of potassium hydroxide in ethanol to remove resinous materials. Upon cooling, crude piperlongumine crystallizes out.

-

Filtration and Washing: The crystals are collected by filtration and washed with cold ethanol to remove impurities.

-

Purification: Further purification is achieved by recrystallization from a suitable solvent or by column chromatography over silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of piperlongumine on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of piperlongumine (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 in cancer cells treated with piperlongumine.

Methodology:

-

Cell Lysis: After treatment with piperlongumine, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3) or total STAT3.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of piperlongumine is confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (CDCl₃, 300 MHz): δ 8.06–7.95 (m, 2H), 7.74 (d, J = 15.6 Hz, 1H), 7.63–7.46 (m, 3H), 7.37 (d, J = 15.6 Hz, 1H), 7.19–7.08 (m, 2H), 6.85 (d, J = 8.0 Hz, 1H), 6.03 (s, 2H).

¹³C NMR (CDCl₃, 101 MHz): δ 190.6, 150.1, 148.6, 144.9, 138.6, 132.8, 129.5, 128.8, 128.6, 125.5, 120.3, 108.9, 106.8, 101.8.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of piperlongumine, confirming its elemental composition.

HRMS (ESI⁺): m/z calculated for C₁₇H₁₉NO₅ [M+H]⁺ = 318.1287; observed 318.1281.

Conclusion and Future Directions

Piperlongumine has emerged as a promising natural product with significant potential for development as a therapeutic agent, particularly in the fields of oncology, inflammation, and neurodegenerative diseases. Its well-defined mechanisms of action, involving the modulation of key signaling pathways like NF-κB and STAT3, provide a strong rationale for its further investigation.

Future research should focus on:

-

Clinical Trials: To evaluate the safety and efficacy of piperlongumine in human subjects for various disease indications.

-

Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing regimens and understand its metabolic fate in vivo.

-

Development of Analogs and Formulations: To improve its bioavailability, stability, and therapeutic index.

-

Combination Therapies: To explore synergistic effects with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

The comprehensive data presented in this guide underscore the potential of piperlongumine as a lead compound in drug discovery and provide a solid foundation for further research and development efforts.

References

- 1. Piperlongumine, a potent anticancer phytotherapeutic: Perspectives on contemporary status and future possibilities as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The promising potential of piperlongumine as an emerging therapeutics for cancer [explorationpub.com]

Unraveling the Biological Activities of Denudatin B: A Technical Overview

Initial investigations into the biological activities of a compound designated as "Denudatin B" have revealed a significant challenge in identifying publicly available scientific data. Extensive searches have not yielded specific information on a molecule with this exact name, suggesting a potential rarity, novelty, or alternative nomenclature for the compound . This technical guide, therefore, aims to provide a framework for the biological activity screening of a novel compound, using established methodologies and data presentation formats relevant to researchers, scientists, and drug development professionals. The protocols and data tables presented herein are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Anti-Inflammatory Activity Screening

A primary area of investigation for novel natural products is their potential to modulate inflammatory responses. Key assays in this area focus on the inhibition of inflammatory mediators and cellular processes.

Data Summary: Anti-Inflammatory Assays

The following table structure is recommended for summarizing quantitative data from anti-inflammatory screening.

| Assay Type | Cell Line / System | Test Concentration(s) | Positive Control | IC₅₀ / % Inhibition | Reference |

| Nitric Oxide (NO) Inhibition Assay | RAW 264.7 Macrophages | e.g., 1, 5, 10, 25, 50 µM | L-NMMA | [Insert Data] | [Cite Source] |

| Protein Denaturation Inhibition | Bovine Serum Albumin (BSA) | e.g., 10, 50, 100, 200 µg/mL | Diclofenac Sodium | [Insert Data] | [Cite Source] |

| Membrane Stabilization Assay | Human Red Blood Cells (HRBC) | e.g., 10, 50, 100, 200 µg/mL | Indomethacin | [Insert Data] | [Cite Source] |

Experimental Protocols

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound and LPS (1 µg/mL). A positive control (e.g., L-NMMA) and a vehicle control are also included.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. Absorbance is measured at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

This in vitro assay evaluates the ability of a compound to prevent the heat-induced denaturation of proteins, a process analogous to protein denaturation in inflammatory conditions.

-

Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, 0.2% (w/v) Bovine Serum Albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

-

Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 72°C for 5 minutes.

-

Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated. Diclofenac sodium is typically used as a positive control.

Anticancer Activity Screening

Evaluating the cytotoxic and apoptotic effects of a novel compound on cancer cell lines is a cornerstone of anticancer drug discovery.

Data Summary: Anticancer Assays

Quantitative data from anticancer screening can be presented as follows:

| Assay Type | Cancer Cell Line | Test Concentration(s) | Positive Control | IC₅₀ (µM) | Reference |

| MTT Cytotoxicity Assay | MCF-7 (Breast) | e.g., 0.1, 1, 10, 50, 100 µM | Doxorubicin | [Insert Data] | [Cite Source] |

| MTT Cytotoxicity Assay | A549 (Lung) | e.g., 0.1, 1, 10, 50, 100 µM | Cisplatin | [Insert Data] | [Cite Source] |

| Apoptosis Assay (Annexin V/PI) | Jurkat (Leukemia) | e.g., IC₅₀ concentration | Camptothecin | % Apoptotic Cells | [Cite Source] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

This assay quantifies the percentage of cells undergoing apoptosis using Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).

-

Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified time.

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Neuroprotective Activity Screening

Investigating the potential of a compound to protect neurons from damage is crucial for the development of therapies for neurodegenerative diseases.

Data Summary: Neuroprotective Assays

| Assay Type | Neuronal Cell Line / Model | Insult | Test Concentration(s) | Positive Control | % Neuroprotection | Reference |

| Glutamate-Induced Excitotoxicity | HT22 Hippocampal Neurons | Glutamate | e.g., 1, 5, 10 µM | MK-801 | [Insert Data] | [Cite Source] |

| Oxidative Stress-Induced Cell Death | SH-SY5Y Neuroblastoma Cells | H₂O₂ | e.g., 1, 5, 10 µM | N-acetylcysteine | [Insert Data] | [Cite Source] |

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This assay measures the ability of a compound to protect neuronal cells from death induced by excessive glutamate exposure.

-

Cell Culture: HT22 cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with the test compound for 1-2 hours before the addition of a toxic concentration of glutamate (e.g., 5 mM).

-

Incubation: Cells are incubated with glutamate and the test compound for 12-24 hours.

-

Viability Assessment: Cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Calculation: The percentage of neuroprotection is calculated relative to the glutamate-treated control.

Signaling Pathway Modulation

Understanding how a compound exerts its biological effects at the molecular level is critical. This often involves investigating its impact on key signaling pathways.

Experimental Workflow: Western Blotting for Signaling Protein Analysis

Caption: Western Blotting Workflow for Analyzing Signaling Protein Expression.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival. Many anti-inflammatory and anticancer compounds target this pathway.

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway by Denudatin B.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is common in cancer, making it a key target for anticancer drug development.

Caption: Potential Interruption of the PI3K/Akt Signaling Pathway by Denudatin B.

Disclaimer: The information provided in this document is for illustrative purposes and is based on general scientific methodologies. The biological activities, quantitative data, and signaling pathway interactions of a specific compound named "Denudatin B" could not be verified from publicly available sources. Researchers should conduct their own comprehensive literature search and experimental validation for any compound of interest.

Denudatin B: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatin B, a neolignan compound isolated from plants of the Magnolia genus, has garnered scientific interest for its significant biological activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying Denudatin B's effects, with a focus on its actions as a vasorelaxant and an antiplatelet agent. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

Denudatin B exerts its physiological effects primarily through the modulation of intracellular calcium signaling and cyclic guanosine monophosphate (cGMP) levels. Its principal mechanisms of action are twofold:

-

Vasorelaxation: Denudatin B induces the relaxation of vascular smooth muscle by inhibiting calcium influx and elevating cGMP levels.

-

Antiplatelet Activity: It inhibits platelet aggregation by acting as a platelet-activating factor (PAF) antagonist and interfering with downstream signaling pathways.

Vasorelaxant Effect

The vasorelaxant properties of Denudatin B are attributed to its ability to decrease intracellular calcium concentration in vascular smooth muscle cells and to increase the levels of the second messenger cGMP.

Inhibition of Calcium Influx

Denudatin B effectively blocks the entry of extracellular calcium into vascular smooth muscle cells through two primary types of channels:

-

Voltage-Gated Calcium Channels (VGCCs): These channels open in response to membrane depolarization. Denudatin B inhibits the influx of Ca2+ through L-type calcium channels, which are a major subtype of VGCCs in smooth muscle.[1]

-

Receptor-Operated Calcium Channels (ROCCs): These channels are activated by the binding of agonists to cell surface receptors. Denudatin B has been shown to inhibit Ca2+ influx through ROCCs.[2]

By blocking these channels, Denudatin B reduces the availability of intracellular calcium required for the activation of the contractile machinery in smooth muscle cells, leading to vasorelaxation.

Elevation of Cyclic GMP (cGMP)

Denudatin B has been observed to increase the intracellular concentration of cGMP in vascular smooth muscle.[2] cGMP is a potent second messenger that activates protein kinase G (PKG), which in turn phosphorylates several downstream targets that promote muscle relaxation. The precise mechanism by which Denudatin B elevates cGMP is still under investigation but may involve the activation of soluble guanylate cyclase (sGC), the enzyme responsible for cGMP synthesis.[3][4]

Signaling Pathway for Vasorelaxation

Antiplatelet Activity

Denudatin B demonstrates potent antiplatelet effects, primarily by antagonizing the platelet-activating factor (PAF) receptor and inhibiting downstream signaling cascades.

PAF Receptor Antagonism

Denudatin B competitively inhibits the binding of PAF to its receptor on the surface of platelets. This initial step prevents the activation of a cascade of intracellular events that would normally lead to platelet aggregation.

Inhibition of Phosphoinositide Breakdown

Upon activation by agonists such as PAF, thrombin, and collagen, platelets undergo a process of phosphoinositide breakdown, primarily through the action of phosphoinositide-specific phospholipase C (PI-PLC). This leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for subsequent signaling events. Denudatin B inhibits this breakdown of phosphoinositides.

Suppression of Intracellular Calcium Mobilization and Thromboxane B2 Formation

The inhibition of phosphoinositide breakdown by Denudatin B has two major consequences:

-

Reduced Intracellular Calcium: The generation of IP3 is suppressed, leading to a decrease in the release of calcium from intracellular stores and a subsequent reduction in the overall rise of intracellular calcium concentration.

-

Inhibition of Thromboxane B2 Formation: The signaling cascade leading to the synthesis and release of thromboxane A2 (a potent platelet agonist), measured as its stable metabolite thromboxane B2, is inhibited.

The culmination of these effects is a significant reduction in platelet aggregation and ATP release.

Signaling Pathway for Antiplatelet Activity

Quantitative Data Summary

| Parameter | Agonist | Preparation | IC50 | Reference |

| Vasorelaxation | ||||

| Inhibition of Contraction | CaCl2 (0.03-3 mM) in high K+ (60 mM) | Rat thoracic aorta | 21.2 µg/mL | |

| Antiplatelet Activity | ||||

| Inhibition of Aggregation | PAF (2 ng/mL) | Washed rabbit platelets | ~10 µg/mL |

Detailed Experimental Protocols

Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in cultured vascular smooth muscle cells (VSMCs) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured VSMCs on coverslips

-

Hanks' Balanced Salt Solution (HBSS) supplemented with 1% Bovine Serum Albumin (BSA)

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127 (optional, to aid dye loading)

-

Probenecid (to prevent dye extrusion)

-

Agonists and Denudatin B solutions

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Preparation: Grow VSMCs to 70-80% confluency on glass coverslips.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS with 1% BSA. If needed, add a small amount of Pluronic F-127 to the Fura-2 AM stock before dilution to aid solubilization.

-

Wash the cells twice with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in HBSS (containing 1-2.5 mM probenecid if necessary) for at least 20 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.

-

Apply Denudatin B at the desired concentration and incubate for the desired time.

-

Stimulate the cells with an agonist (e.g., norepinephrine) in the continued presence of Denudatin B.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point in regions of interest corresponding to individual cells.

-

Calibrate the fluorescence ratio to [Ca²⁺]i using the Grynkiewicz equation, which involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios by treating the cells with a calcium chelator (e.g., EGTA) and a calcium ionophore (e.g., ionomycin) in the presence of saturating calcium, respectively.

-

45Ca2+ Influx Assay in Rat Aorta

This protocol measures the influx of radioactive calcium (45Ca²⁺) into isolated rat aortic rings to assess the inhibitory effect of Denudatin B on calcium channels.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

45CaCl₂

-

High K⁺ solution (e.g., 60 mM KCl) or other agonists (e.g., norepinephrine)

-

Denudatin B solutions

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Tissue Preparation:

-

Euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

-

Equilibration:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C, and allow them to equilibrate under a resting tension of 1.5-2 g for 60-90 minutes.

-

-

Pre-incubation:

-

Incubate the aortic rings with Denudatin B at various concentrations or vehicle for a specified period (e.g., 20-30 minutes).

-

-

45Ca2+ Influx:

-

Transfer the rings to a solution containing the same concentration of Denudatin B (or vehicle) and the stimulating agent (e.g., high K⁺ or norepinephrine) along with 45CaCl₂ (e.g., 1-2 µCi/mL) for a defined period (e.g., 5-10 minutes).

-

-

Washing:

-

Rapidly terminate the influx by washing the rings multiple times in ice-cold, Ca²⁺-free Krebs-Henseleit solution containing a calcium chelator (e.g., 2 mM EGTA) to remove extracellular 45Ca²⁺.

-

-

Sample Processing:

-

Blot the rings dry, weigh them, and place them in scintillation vials.

-

Digest the tissue (e.g., with a tissue solubilizer).

-

Add scintillation cocktail to each vial.

-

-

Measurement and Analysis:

-

Measure the radioactivity in each sample using a liquid scintillation counter.

-

Express the 45Ca²⁺ influx as counts per minute (CPM) per milligram of tissue or convert to moles of Ca²⁺ per unit of tissue weight per unit of time.

-

Compare the influx in Denudatin B-treated groups to the control group to determine the inhibitory effect.

-

Measurement of cGMP Levels in Vascular Tissue

This protocol describes the quantification of cGMP in isolated vascular tissue using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Isolated vascular tissue (e.g., rat aortic rings)

-

Krebs-Henseleit solution

-

Denudatin B and agonist solutions

-

Liquid nitrogen

-

Tissue homogenizer

-

0.1 M HCl or 5% trichloroacetic acid (TCA)

-

Commercial cGMP ELISA kit

-

Microplate reader

Procedure:

-

Tissue Treatment:

-

Prepare and equilibrate vascular tissue rings as described in the 45Ca²⁺ influx assay.

-

Pre-incubate the rings with Denudatin B or vehicle.

-

Stimulate the tissue with an appropriate agonist if required.

-

-

Sample Collection:

-

At the end of the incubation period, rapidly freeze the tissue in liquid nitrogen to stop enzymatic activity.

-

-

Homogenization and Extraction:

-

Homogenize the frozen tissue in ice-cold 0.1 M HCl or 5% TCA.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant containing the cGMP. If TCA was used, extract the TCA from the supernatant with water-saturated diethyl ether.

-

-

cGMP Quantification:

-

Follow the instructions of the commercial cGMP ELISA kit. This typically involves:

-

Acetylation of the samples and standards to increase the sensitivity of the assay.

-

Adding the acetylated samples and standards to a microplate pre-coated with a cGMP antibody.

-

Adding a cGMP-horseradish peroxidase (HRP) conjugate, which competes with the cGMP in the sample for binding to the antibody.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Construct a standard curve using the absorbance values of the cGMP standards.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the cGMP concentration to the protein content of the tissue homogenate, which can be determined using a standard protein assay (e.g., Bradford or BCA).

-

Express the results as pmol of cGMP per mg of protein.

-

Washed Rabbit Platelet Aggregation Assay

This protocol details the preparation of washed rabbit platelets and the subsequent measurement of platelet aggregation in response to agonists, with and without Denudatin B.

Materials:

-

Rabbit whole blood

-

Acid-Citrate-Dextrose (ACD) anticoagulant

-

Tyrode's buffer

-

Prostaglandin I₂ (PGI₂)

-

Apyrase

-

Platelet aggregometer

-

Platelet agonists (e.g., PAF, ADP, collagen, thrombin)

-

Denudatin B solutions

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect rabbit blood into a syringe containing ACD (1 part ACD to 6 parts blood).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

-

Washing of Platelets:

-

To the PRP, add PGI₂ (to a final concentration of ~1 µM) to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10-15 minutes to pellet the platelets.

-

Discard the supernatant (platelet-poor plasma, PPP).

-

Gently resuspend the platelet pellet in Tyrode's buffer containing PGI₂.

-

Repeat the centrifugation and resuspension steps at least once more.

-

-

Final Platelet Suspension:

-

Resuspend the final platelet pellet in Tyrode's buffer containing apyrase (to degrade any released ADP) and adjust the platelet count to the desired concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL).

-

Allow the washed platelets to rest for at least 30 minutes at 37°C before use.

-

-

Platelet Aggregation Measurement:

-

Place a cuvette with the washed platelet suspension into the heated (37°C) sample well of the aggregometer with a stir bar.

-

Establish a baseline light transmission.

-

Add Denudatin B at various concentrations or vehicle and incubate for a few minutes.

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

-

Data Analysis:

-

The maximum aggregation is expressed as a percentage, with the light transmission through the platelet suspension representing 0% and that through the suspending buffer representing 100%.

-

Calculate the percentage inhibition of aggregation for each concentration of Denudatin B compared to the control (agonist alone).

-

Determine the IC₅₀ value of Denudatin B for the inhibition of agonist-induced platelet aggregation.

-

Measurement of Phosphoinositide Breakdown in Platelets

This protocol outlines a method to assess the effect of Denudatin B on agonist-induced phosphoinositide breakdown by measuring the formation of inositol phosphates.

Materials:

-

Washed rabbit platelets

-

[³H]myo-inositol

-

Platelet agonists (e.g., PAF, thrombin)

-

Denudatin B solutions

-

Chloroform/methanol mixture

-

Dowex anion-exchange resin

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Radiolabeling of Platelets:

-

Incubate washed platelets with [³H]myo-inositol for several hours (e.g., 2-3 hours) at 37°C to allow for its incorporation into membrane phosphoinositides.

-

-

Inhibition and Stimulation:

-

Wash the radiolabeled platelets to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the labeled platelets with various concentrations of Denudatin B or vehicle.

-

Stimulate the platelets with an agonist for a short period (e.g., 30-60 seconds).

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding a chloroform/methanol/HCl mixture to extract the lipids and water-soluble inositol phosphates.

-

Separate the aqueous and organic phases by centrifugation.

-

Collect the upper aqueous phase containing the inositol phosphates.

-

-

Separation of Inositol Phosphates:

-

Apply the aqueous extract to a Dowex anion-exchange column (formate form).

-

Elute the different inositol phosphates (IP₁, IP₂, IP₃) with increasing concentrations of ammonium formate/formic acid.

-

-

Quantification:

-

Collect the eluted fractions and add scintillation cocktail.

-

Measure the radioactivity in each fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the total [³H]inositol phosphate formation in each sample.

-

Determine the percentage inhibition of agonist-induced inositol phosphate formation by Denudatin B at each concentration.

-

Calculate the IC₅₀ value for the inhibition of phosphoinositide breakdown.

-

Conclusion